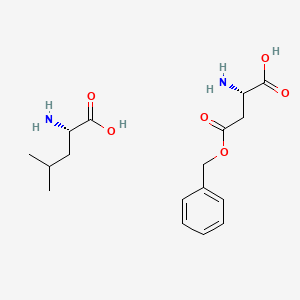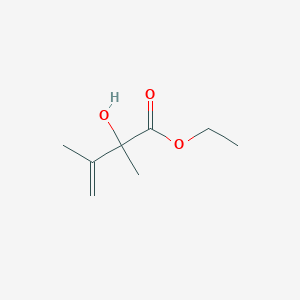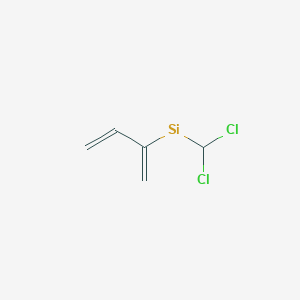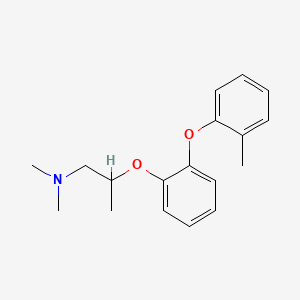
o-(2-Dimethylamino-1-methylethoxy)phenyl o-tolyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-[2-(2-methylphenoxy)phenoxy]-1-propanamine is an organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of two phenoxy groups attached to a propanamine backbone, with dimethyl substitution on the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[2-(2-methylphenoxy)phenoxy]-1-propanamine typically involves the reaction of 2-(2-methylphenoxy)phenol with N,N-dimethylpropanamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality N,N-dimethyl-2-[2-(2-methylphenoxy)phenoxy]-1-propanamine .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-2-[2-(2-methylphenoxy)phenoxy]-1-propanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted phenoxyamines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-[2-(2-methylphenoxy)phenoxy]-1-propanamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-[2-(2-methylphenoxy)phenoxy]-1-propanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl-2-(4-methylphenoxy)ethylamine: A similar compound with a different substitution pattern on the phenoxy group.
N,N-diethyl-2-(2-methylphenoxy)-2-phenylethanamine: Another related compound with diethyl substitution on the nitrogen atom.
Uniqueness
N,N-dimethyl-2-[2-(2-methylphenoxy)phenoxy]-1-propanamine is unique due to its specific substitution pattern and the presence of two phenoxy groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
26321-11-9 |
|---|---|
Molekularformel |
C18H23NO2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[2-(2-methylphenoxy)phenoxy]propan-1-amine |
InChI |
InChI=1S/C18H23NO2/c1-14-9-5-6-10-16(14)21-18-12-8-7-11-17(18)20-15(2)13-19(3)4/h5-12,15H,13H2,1-4H3 |
InChI-Schlüssel |
RARZOVLOLGPFJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2OC(C)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


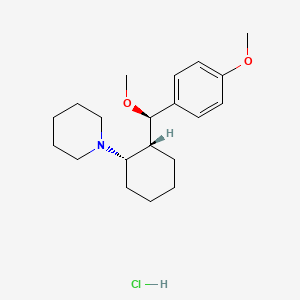
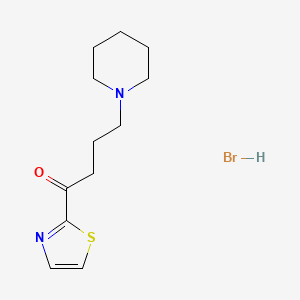
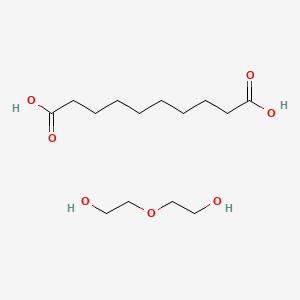
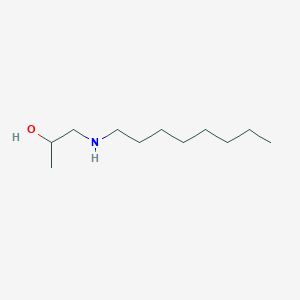

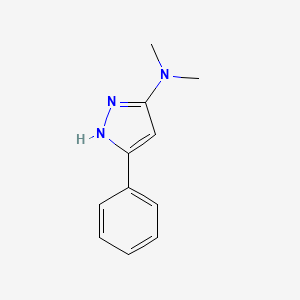

![2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14689353.png)
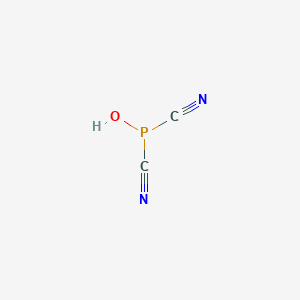

![[(Propane-1-sulfinyl)methyl]benzene](/img/structure/B14689371.png)
